molecular formula C22H24FN5O3S B2603176 N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1203379-29-6

N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2603176
CAS No.: 1203379-29-6
M. Wt: 457.52
InChI Key: HFXSVRRJPJCYIH-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core. Key structural attributes include:

  • Morpholino ring: At the 2-position of the thiazolo[4,5-d]pyridazine scaffold, enhancing solubility via polar interactions.
  • 4-Fluorophenyl moiety: At the 7-position, likely influencing target binding through hydrophobic and π-π interactions.

Properties

IUPAC Name

N-cyclopentyl-2-[7-(4-fluorophenyl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O3S/c23-15-7-5-14(6-8-15)18-20-19(25-22(32-20)27-9-11-31-12-10-27)21(30)28(26-18)13-17(29)24-16-3-1-2-4-16/h5-8,16H,1-4,9-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXSVRRJPJCYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyridazinone core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

    Attachment of the Morpholino Group: The morpholino group is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an intermediate compound.

    Cyclopentyl Group Addition: The final step involves the addition of the cyclopentyl group, typically through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated compounds and catalysts such as palladium on carbon (Pd/C) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • 7-Position : The 4-fluorophenyl group (target) vs. 2-thienyl () suggests divergent electronic and steric effects. Fluorophenyl may enhance metabolic stability compared to thienyl, which is prone to oxidation .
  • Acetamide Nitrogen : Cyclopentyl substitution (target) vs. 4-chlorophenyl () reduces aromaticity, possibly lowering π-stacking interactions but increasing conformational flexibility.

HPLC and Retention Data

While direct data for the target compound are unavailable, analogs in and demonstrate HPLC purity >95% (e.g., 99.34% for compound 16c ), suggesting rigorous purification protocols. Retention times (9.37–12.08 min ) correlate with hydrophobicity; the target’s morpholino group may reduce retention time compared to methyl-substituted analogs.

Biological Activity

N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has attracted significant attention in scientific research due to its multifaceted biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Cyclopentyl group
  • Fluorophenyl group
  • Morpholino group
  • Thiazolopyridazinone core

This structural diversity contributes to its potential interactions with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the fluorophenyl group enhances the compound's reactivity and stability, potentially increasing its binding affinity to these targets.

Potential Targets:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It may act as an agonist or antagonist at various receptor sites, modulating physiological responses.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cancer progression.
  • Antimicrobial Effects : The compound has shown potential against various pathogens, indicating possible applications in treating infectious diseases.
  • Neuroprotective Properties : Investigations into its effects on neuronal cells suggest it may offer protective benefits against neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInhibition of cell proliferation in vitro
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduced apoptosis in neuronal models

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of Thiazolopyridazinone Core : Cyclization of precursors under controlled conditions.
  • Introduction of Fluorophenyl Group : Achieved through substitution reactions.
  • Attachment of Morpholino Group : Via nucleophilic substitution.
  • Addition of Cyclopentyl Group : Conducted through alkylation reactions.

These methods ensure the compound's structural integrity and biological activity.

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